molecular formula C15H14N2 B11465796 5-methyl-2-phenyl-1H-indol-6-amine

5-methyl-2-phenyl-1H-indol-6-amine

Cat. No.: B11465796
M. Wt: 222.28 g/mol
InChI Key: FWISNMQEJMQFAK-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-1H-indol-6-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a methyl group at the 5-position, a phenyl group at the 2-position, and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-1H-indol-6-amine can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For example, the reaction of phenylhydrazine with 5-methyl-2-phenyl-1H-indole-6-carbaldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The Fischer indole synthesis is scalable and can be adapted for industrial production by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-1H-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-6-quinone derivatives.

    Reduction: Reduction of the compound can lead to the formation of 5-methyl-2-phenyl-1H-indoline-6-amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Indole-6-quinone derivatives.

    Reduction: 5-methyl-2-phenyl-1H-indoline-6-amine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-methyl-2-phenyl-1H-indol-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2-phenylindole: Lacks the methyl and amine groups present in 5-methyl-2-phenyl-1H-indol-6-amine.

    5-methylindole: Lacks the phenyl and amine groups.

    6-aminoindole: Lacks the methyl and phenyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl, phenyl, and amine groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5-methyl-2-phenyl-1H-indol-6-amine

InChI

InChI=1S/C15H14N2/c1-10-7-12-8-14(11-5-3-2-4-6-11)17-15(12)9-13(10)16/h2-9,17H,16H2,1H3

InChI Key

FWISNMQEJMQFAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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